Product packaging for Aldicarb Sulfoxide-13C3(Cat. No.:)

Aldicarb Sulfoxide-13C3

Cat. No.: B1154185
M. Wt: 209.24
Attention: For research use only. Not for human or veterinary use.
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Description

Aldicarb Sulfoxide-13C3 is a high-purity, stable isotope-labeled analog of Aldicarb Sulfoxide, specifically designed for use as an internal standard in quantitative mass spectrometry. This compound is essential for the precise and accurate analysis of its non-labeled counterpart, which is a key metabolite of the pesticide Aldicarb often detected as a residue in agricultural and environmental samples. By utilizing this 13C3-labeled standard, researchers can correct for analyte loss during sample preparation and matrix effects in instrumental analysis, significantly improving the reliability of data in complex samples. This analytical standard is primarily used in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pesticide residue testing and environmental monitoring. With a defined molecular formula of C4¹³C3H14N2O3S and a molecular weight of 209.24 g/mol, it provides a consistent mass shift for easy detection. To ensure stability and maximum recovery, the product is supplied as a solid and must be stored at -20°C. As a hazardous compound, users should consult the relevant Safety Data Sheet (MSDS) and adhere to all safety protocols. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₄¹³C₃H₁₄N₂O₃S

Molecular Weight

209.24

Synonyms

2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino)carbonyl]oxime-13C3;  2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl)oxime-13C3;  2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl)oxime-13C3;  Temik Sulfoxide-13C3

Origin of Product

United States

Synthetic Methodologies and Rigorous Isotopic Characterization of Aldicarb Sulfoxide 13c3

Strategic Chemical Synthesis Routes for Site-Specific Carbon-13 Isotopic Incorporation.

The synthesis of Aldicarb (B1662136) Sulfoxide-13C3 is a multi-step process that begins with the synthesis of an isotopically labeled aldicarb precursor, followed by a controlled oxidation to yield the desired sulfoxide (B87167). The strategy hinges on introducing 13C atoms at specific, stable positions within the molecular structure.

The common synthesis of aldicarb involves the reaction of 2-methyl-2-(methylthio)propionaldoxime with methyl isocyanate. nih.gov To achieve a triply labeled (13C3) analogue, isotopically labeled starting materials must be employed. A plausible and efficient strategy involves labeling the N-methyl carbon, the carbonyl carbon, and one of the gem-dimethyl carbons.

The key labeled precursors for this route would be:

[13C]-Methyl isocyanate: This precursor introduces the first 13C atom at the N-methyl position of the carbamate (B1207046) functional group.

[13C]-2-methyl-2-(methylthio)propionaldoxime: The synthesis of this precursor must be designed to incorporate the remaining two 13C labels. This can be achieved by starting from a labeled acetone (B3395972) isotopologue.

The synthesis proceeds by first reacting a doubly labeled acetone, such as Acetone-1,2-13C2, with a methylthiolating agent, followed by conversion to the corresponding oxime. This creates the 2-methyl-2-(methylthio)propionaldoxime backbone with two 13C atoms incorporated into the propane (B168953) frame. Subsequent reaction of this labeled oxime with [13C]-methyl isocyanate yields Aldicarb-13C3. nih.gov This site-specific approach ensures that the labels are strategically placed for stability and analytical utility.

Table 1: Key Precursors for Aldicarb-13C3 Synthesis

Precursor Labeled Position(s) Purpose in Synthesis
[1,2-13C2]-Acetone C1 and C2 of acetone Forms the core structure with two labeled carbons.

Aldicarb is readily oxidized to aldicarb sulfoxide, and subsequently, more slowly, to aldicarb sulfone. who.int The conversion of the synthesized Aldicarb-13C3 to Aldicarb Sulfoxide-13C3 requires a controlled oxidation step that selectively targets the sulfide (B99878) group without causing over-oxidation to the sulfone or degradation of the carbamate ester. usu.edu The isotopic labels are not susceptible to cleavage under these controlled conditions.

Various reagents can be employed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org A practical and mild method involves using an oxidant like N-fluorobenzenesulfonimide (NFSI) with water as the oxygen source, which allows for highly chemoselective transformation. rsc.org Other common reagents include hydrogen peroxide under carefully controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA). The reaction must be monitored closely to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct. researchgate.net

Table 2: Reagents for Controlled Oxidation of Aldicarb-13C3

Oxidizing Agent Conditions Selectivity for Sulfoxide
N-Fluorobenzenesulfonimide (NFSI) / H₂O Mild, room temperature High
Hydrogen Peroxide (H₂O₂) Catalytic, controlled temperature Good to High

Analytical Verification of Isotopic Purity and Positional Enrichment.

Following synthesis, the product must be rigorously analyzed to confirm its chemical identity, isotopic purity (the percentage of molecules that contain the desired number of isotopic labels), and positional enrichment (confirmation that the labels are in the correct locations).

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity. almacgroup.comresearchgate.net The analysis of this compound relies on the mass difference between the labeled and unlabeled compounds. Carbon-13 has a mass of 13.00335 amu compared to 12.00000 amu for carbon-12. Therefore, the incorporation of three 13C atoms results in a monoisotopic mass increase of approximately 3.009 Da compared to the natural abundance compound.

HRMS can precisely measure this mass shift, confirming the successful incorporation of the labels. Furthermore, by examining the isotopic distribution pattern of the molecular ion cluster, the isotopic enrichment can be calculated. nih.gov The relative intensities of the M+0, M+1, M+2, and M+3 peaks are compared against theoretical distributions to quantify the percentage of molecules that are correctly labeled as 13C3. almacgroup.com

Table 3: Expected Mass Spectrometry Data for Aldicarb Sulfoxide

Compound Molecular Formula Monoisotopic Mass (Da) Expected Mass Shift (vs. Unlabeled)
Aldicarb Sulfoxide C₇H₁₄N₂O₃S 206.0725 N/A

While mass spectrometry confirms that the correct number of labels has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact positions within the molecule. wikipedia.org Specifically, 13C NMR is a powerful tool for this purpose. nih.gov

In a 13C NMR spectrum of this compound, the signals corresponding to the three labeled carbon atoms will be dramatically enhanced in intensity compared to the signals from the natural-abundance 13C atoms at other positions. By comparing the chemical shifts of these intense signals to the known 13C NMR spectrum of unlabeled aldicarb sulfoxide, the positions of the isotopic labels can be unequivocally confirmed. nih.gov Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity between the labeled carbons and adjacent protons, providing definitive proof of the site-specific enrichment.

Advanced Methodologies for Tracing Environmental Fate and Transport Mechanisms Using Aldicarb Sulfoxide 13c3

Isotopic Tracer Studies in Soil and Sediment Compartments

The complex matrix of soil and sediment presents a significant challenge to understanding the fate of organic contaminants. The use of Aldicarb (B1662136) Sulfoxide-13C3 as a tracer enables precise quantification and characterization of its behavior in these compartments.

Quantitative Elucidation of Degradation Kinetics Under Varied Redox Conditions (Aerobic vs. Anaerobic)

The persistence of aldicarb sulfoxide (B87167) in soil is highly dependent on the prevailing redox conditions, which influence microbial activity and chemical degradation processes. By introducing Aldicarb Sulfoxide-13C3 into soil microcosms under controlled aerobic and anaerobic conditions, researchers can accurately measure its degradation rates without interference from background levels of the compound.

Under aerobic conditions, the primary degradation pathway for aldicarb sulfoxide is further oxidation to aldicarb sulfone, a process largely mediated by microbial activity. In contrast, under anaerobic conditions, reductive pathways may become more significant. Studies using 14C-labeled aldicarb have shown that the degradation of its toxic residues is significantly slower in anaerobic subsurface soils compared to aerobic surface soils. The half-life of the total toxic residue (aldicarb, aldicarb sulfoxide, and aldicarb sulfone) in aerobic soils can range from 29 to 78 days.

Illustrative Degradation Rate Constants for this compound in a Loam Soil

Redox ConditionTemperature (°C)Half-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
Aerobic20450.0154
Anaerobic201500.0046
Aerobic10900.0077
Anaerobic103000.0023

Note: This data is illustrative and based on typical degradation patterns of aldicarb and its metabolites. Specific studies on this compound are not publicly available.

Discrimination Between Microbially-Mediated and Abiotic Transformation Pathways via Isotope Ratio Mass Spectrometry (IRMS)

A key advantage of using stable isotope-labeled compounds is the ability to distinguish between biotic and abiotic degradation processes through Isotope Ratio Mass Spectrometry (IRMS). Microbial degradation often results in a characteristic isotopic fractionation, where microbes preferentially metabolize molecules with the lighter isotope (¹²C), leading to an enrichment of the heavier isotope (¹³C) in the remaining contaminant pool.

By analyzing the ¹³C/¹²C ratio of the remaining this compound over time, a significant shift towards a higher ¹³C content would indicate microbially-mediated degradation. Abiotic processes, such as hydrolysis, typically exhibit a much smaller or no isotopic fractionation effect. This technique provides a definitive line of evidence for the role of microorganisms in the transformation of aldicarb sulfoxide in the environment.

Mechanistic Investigations of Sorption-Desorption Equilibria and Leaching Potentials in Geochemical Matrices

Aldicarb and its metabolites, including the sulfoxide, are known for their high mobility in soil, which poses a risk of groundwater contamination. The sorption of these compounds to soil particles is a key process that retards their movement. Aldicarb sulfoxide generally exhibits weak sorption to soil, with organic carbon-water (B12546825) partitioning coefficients (Koc) values reported to be low.

The use of this compound in batch equilibrium and column leaching studies allows for precise measurement of sorption and desorption parameters. By tracking the labeled compound, researchers can accurately determine key coefficients that predict its leaching potential in different soil types.

Illustrative Sorption Coefficients for this compound in Various Soil Types

Soil TypeOrganic Carbon (%)Clay Content (%)Freundlich Adsorption Coefficient (Kf) (µg¹⁻¹/ⁿ g⁻¹ L¹/ⁿ)
Sandy Loam0.8100.5
Silt Loam2.5251.8
Clay4.0503.5

Note: This data is illustrative and based on the known sorption behavior of aldicarb sulfoxide. Specific studies on this compound are not publicly available.

Isotopic Tracer Applications in Hydrological Systems

The contamination of surface and groundwater with aldicarb sulfoxide is a primary concern for water quality. This compound serves as an invaluable tool for studying the behavior and persistence of this contaminant in aquatic environments.

Evaluation of Hydrolytic Stability and Photochemical Degradation Pathways in Aqueous Solutions

In aqueous systems, aldicarb sulfoxide can undergo degradation through hydrolysis and photolysis. The rate of hydrolysis is highly dependent on pH and temperature. The use of this compound in controlled laboratory experiments allows for the precise determination of hydrolysis rates across a range of environmental conditions. For instance, the hydrolysis half-life of aldicarb is significantly shorter in alkaline conditions compared to acidic or neutral conditions.

Photochemical degradation can also contribute to the breakdown of aldicarb sulfoxide in sunlit surface waters. By exposing aqueous solutions of this compound to simulated sunlight, the rates and products of photolysis can be accurately determined.

Assessment of Long-Term Persistence and Contaminant Plume Evolution in Surface and Groundwater

The long-term persistence of aldicarb sulfoxide in groundwater is a significant issue, with residues detected years after the cessation of aldicarb use in some areas. The low temperatures and lack of microbial activity in some aquifers can lead to very slow degradation rates.

Introducing this compound in controlled field studies or large-scale aquifer models can provide critical data on its long-term fate and transport. By monitoring the movement and concentration of the labeled compound over time, scientists can better understand the evolution of contaminant plumes and predict their future behavior. This information is essential for developing effective remediation strategies and for assessing the long-term risks to drinking water supplies. Long-term monitoring studies have shown that aldicarb residues, primarily aldicarb sulfoxide and sulfone, can persist in groundwater for extended periods, with their movement and degradation influenced by the hydrogeology and geochemistry of the aquifer.

Integration of Isotopic Data into Predictive Environmental Transport Models

The integration of stable isotope data, specifically from compounds like Aldicarb Sulfoxide-¹³C₃, represents a significant advancement in the accuracy and predictive power of environmental transport models. By incorporating isotopic signatures, these models can more effectively differentiate between the physical transport of a contaminant and its degradation, processes that are often difficult to disentangle using concentration data alone.

Predictive environmental transport models are mathematical tools designed to simulate the movement and fate of chemicals in various environmental compartments such as soil, water, and air. nih.gov These models rely on a range of input parameters to forecast how a substance will be distributed and transformed over time. The inclusion of isotopic data from ¹³C-labeled compounds provides a more robust dataset for calibrating and validating these models, leading to more reliable environmental risk assessments.

The core principle behind using isotopically labeled compounds in these models is the concept of kinetic isotope fractionation. During chemical and biological degradation reactions, molecules containing lighter isotopes (e.g., ¹²C) tend to react at a slightly faster rate than those with heavier isotopes (e.g., ¹³C). nih.gov This results in a measurable change in the isotopic ratio of the remaining contaminant pool, a phenomenon that can be tracked and quantified. vanderbilt.edu By tracing the ¹³C signature of Aldicarb Sulfoxide, researchers can gain precise insights into its degradation pathways and rates under real-world environmental conditions.

The isotopic data derived from Aldicarb Sulfoxide-¹³C₃ are incorporated into models as a distinct parameter, often expressed as the delta value (δ¹³C). This value represents the ratio of ¹³C to ¹²C in a sample relative to a standard. As Aldicarb Sulfoxide degrades, the residual pool becomes enriched in ¹³C, leading to an increase in its δ¹³C value. This isotopic enrichment provides a direct measure of the extent of degradation that has occurred.

Environmental transport models, such as HYDRUS and PEARL, can be adapted to include modules that simulate isotopic fractionation. These models can then use the δ¹³C data to refine key parameters, including:

Degradation Rate Constants: Isotopic data allows for the calculation of more accurate, field-specific degradation rates, as opposed to relying solely on laboratory-derived values which may not reflect actual environmental conditions.

Source Apportionment: In cases of multiple potential sources of contamination, slight differences in the initial isotopic signatures of Aldicarb Sulfoxide can help to trace the contaminant back to its origin.

Distinguishing Abiotic and Biotic Degradation: Different degradation pathways (e.g., microbial degradation versus hydrolysis) can result in different degrees of isotopic fractionation, helping to identify the dominant degradation mechanisms at a contaminated site.

The following interactive data table illustrates how isotopic data from Aldicarb Sulfoxide-¹³C₃ could be integrated as input parameters in a hypothetical predictive environmental transport model.

Model ParameterData TypeValueUnitSource of Data
Initial δ¹³C of Aldicarb Sulfoxide Isotopic Ratio-28.5Laboratory Standard
Soil Organic Carbon Content Physical2.5%Field Measurement
Water Flow Velocity Hydrological0.15m/dayModel Calculation
Degradation Half-life (Lab) Kinetic25daysLaboratory Study
Isotopic Enrichment Factor (ε) Isotopic-3.2Microcosm Experiment
Measured δ¹³C at Monitoring Well Isotopic Ratio-25.3Field Measurement

The integration of such data allows the model to more accurately simulate the fate of Aldicarb Sulfoxide. For instance, by comparing the initial δ¹³C value with the value measured at a downstream monitoring point, the model can calculate the extent of in-situ degradation. This, in turn, allows for a more precise calibration of the degradation half-life under field conditions, as opposed to relying on less representative laboratory data.

Research Findings

While specific studies focusing exclusively on the integration of Aldicarb Sulfoxide-¹³C₃ into predictive models are not widely available in public literature, the principles have been demonstrated with other pesticides. Research on herbicides like S-metolachlor and acetochlor (B104951) has shown that incorporating carbon isotope data into conceptual catchment-scale models significantly improves the estimation of degradation half-lives. These studies have demonstrated that models using both concentration and isotopic data provide a more constrained and realistic simulation of pesticide fate.

For example, a study might find that a model based solely on concentration data overestimates the persistence of a pesticide metabolite because it cannot distinguish between the compound being stationary (sorbed to soil) and it being degraded. By including δ¹³C data, the model can identify areas where significant degradation is occurring, even if concentration changes are minimal.

The following table presents hypothetical research findings from a simulated study comparing a standard environmental transport model with a model enhanced by isotopic data for Aldicarb Sulfoxide.

Model Output ParameterStandard Model PredictionIsotope-Enhanced Model PredictionActual Field Measurement
Concentration at 100m Downgradient 15.2 µg/L12.8 µg/L12.5 µg/L
Calculated Field Half-life 35 days28 days27 days
Fraction Degraded 45%60%62%
Model Uncertainty ± 20%± 8%N/A

Mechanistic Elucidation of Biotransformation Pathways and Metabolism Employing Aldicarb Sulfoxide 13c3 Non Human Organisms and in Vitro Systems

Microbial Degradation and Detoxification Pathways

The biotransformation of aldicarb (B1662136) and its metabolites in soil is predominantly a microbial process. The initial oxidation of aldicarb to aldicarb sulfoxide (B87167) is a rapid process mediated by a wide range of soil microorganisms. The subsequent oxidation of aldicarb sulfoxide to the less toxic aldicarb sulfone is a slower, often rate-limiting, step in the complete degradation of the parent compound. The use of Aldicarb Sulfoxide-13C3 in laboratory studies would allow for the unambiguous tracing of the carbon skeleton of the molecule through various microbial metabolic pathways.

While the primary oxidative pathway leading to aldicarb sulfone is well-established, the use of this compound coupled with advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in the identification of previously uncharacterized or transient metabolic intermediates. The presence of the 13C3 label provides a distinct isotopic signature that allows for the differentiation of metabolites from the background matrix.

Hypothetical novel metabolic intermediates that could be identified using this compound include products of hydrolysis, demethylation, or further oxidation beyond aldicarb sulfone. For instance, the hydrolysis of the carbamate (B1207046) ester bond would lead to the formation of aldicarb sulfoxide oxime and methylamine. The 13C label would be retained in the aldicarb sulfoxide oxime fragment, facilitating its detection and structural confirmation.

Table 1: Potential Metabolic Intermediates of this compound Identifiable by Isotopic Labeling

Metabolite Biotransformation Pathway Significance of 13C3 Labeling
Aldicarb Sulfone-13C3 Oxidation Confirms the primary oxidative pathway and allows for precise quantification.
Aldicarb Sulfoxide Oxime-13C3 Hydrolysis Enables tracking of the hydrolytic detoxification pathway.

The microbial oxidation of aldicarb sulfoxide is an enzymatic process. Studies have suggested the involvement of monooxygenases and hydrolases in the degradation of carbamate pesticides. The use of this compound in combination with techniques like Stable Isotope Probing (SIP) can help identify the specific microorganisms responsible for its degradation in a complex microbial community. By supplying this compound as the sole carbon source, the DNA of the microorganisms that actively metabolize the compound will become enriched in 13C. Subsequent sequencing of the 13C-labeled DNA can reveal the identity of these organisms.

Furthermore, once the key microbial players are identified, molecular techniques such as transcriptomics and proteomics can be employed to identify the specific genes and enzymes involved in the biotransformation. For example, the expression of genes encoding for specific cytochrome P450 monooxygenases or carbamate hydrolases would be expected to be upregulated in the presence of this compound.

Accelerated or enhanced biodegradation of pesticides, including aldicarb, has been observed in soils with a history of repeated applications. This phenomenon is attributed to the adaptation and proliferation of microbial populations capable of utilizing the pesticide as a source of carbon and/or nitrogen. The application of this compound in such soils, followed by SIP and metagenomic analysis, would provide a detailed picture of the structure and function of the microbial consortia responsible for the accelerated degradation. This approach can help in understanding the synergistic interactions between different microbial species within the consortium, where one species might perform the initial oxidation to aldicarb sulfone, and another might further degrade the resulting metabolites.

Plant Uptake, Translocation, and Intracellular Metabolism Studies

Aldicarb is a systemic pesticide, meaning it is taken up by the roots of plants and translocated to other parts of the plant, providing protection against pests. The metabolism of aldicarb within plant tissues is a critical factor in determining its efficacy and the potential for residues in food crops. The use of this compound provides a precise tool for quantifying its uptake, movement, and metabolic fate within plant systems.

By growing plants in a hydroponic or soil system amended with a known concentration of this compound, the amount of the compound taken up by the roots and translocated to the shoots, leaves, and fruits can be accurately quantified using mass spectrometry. The 13C3 label allows for sensitive detection and differentiation from any naturally occurring related compounds. This quantitative data is essential for developing accurate pharmacokinetic models of pesticide distribution in plants.

Table 2: Hypothetical Distribution of this compound in a Model Plant System

Plant Tissue Concentration of 13C-labeled Residues (µg/g fresh weight)
Roots 5.2
Stem 2.8
Leaves 4.1

Within plant cells, xenobiotics are typically metabolized through a three-phase process involving transformation (Phase I), conjugation (Phase II), and compartmentalization (Phase III). The primary metabolic pathway for aldicarb sulfoxide in plants is oxidation to aldicarb sulfone. However, other metabolic reactions, such as hydrolysis and conjugation with endogenous molecules like glucose or glutathione (B108866), can also occur.

The use of this compound allows for the tracing of these metabolic pathways. Metabolite profiling of plant extracts using LC-MS and NMR can identify the various 13C-labeled metabolites. For example, the detection of a 13C-labeled glucose conjugate of aldicarb sulfoxide would provide direct evidence for the involvement of glycosyltransferases in its detoxification.

Table 3: Compound Names Mentioned in the Article

Compound Name
Aldicarb
Aldicarb Sulfoxide
Aldicarb Sulfone
This compound
Aldicarb Sulfoxide Oxime
Methylamine

Formation and Identification of Conjugated Metabolites and Non-Extractable Residues.

The biotransformation of aldicarb and its primary metabolite, aldicarb sulfoxide, involves a series of oxidative and hydrolytic reactions. While the primary pathway leads to the formation of aldicarb sulfone, other metabolic routes can result in conjugated metabolites and the formation of non-extractable residues (NERs).

Conjugated Metabolites:

Non-Extractable Residues (NERs):

Non-extractable residues are chemical residues that remain in the matrix (e.g., soil, sediment, biological tissue) after exhaustive extraction with solvents. These residues can be formed through various mechanisms, including covalent bonding to macromolecules, sequestration within the matrix, or incorporation into biogenic molecules. The formation of NERs is a significant consideration in the environmental fate of pesticides.

For pesticides in general, NERs can be categorized into different types based on their binding and potential for release. For instance, some residues may be sequestered or covalently bound to the soil matrix researchgate.net. Studies on various pesticides have shown that a significant portion of the applied radioactivity can become non-extractable over time nih.gov. However, specific quantitative data on the formation of NERs from this compound in non-human organisms or in vitro systems is not available in the reviewed literature. General principles suggest that as aldicarb and its metabolites are degraded, a fraction of the carbon backbone, which would be traced by the ¹³C label, could be incorporated into microbial biomass or become strongly bound to organic matter in environmental matrices like soil and sediment.

Comparative Biotransformation Analyses Across Diverse Non-Human Biological Systems (e.g., Model Invertebrates, Aquatic Organisms) in Controlled Laboratory Settings.

The biotransformation of aldicarb and its metabolites varies across different species, primarily due to differences in their metabolic enzyme systems. In vitro studies using liver microsomes from various aquatic organisms have provided valuable insights into these comparative differences.

The primary enzymes involved in the oxidation of aldicarb to aldicarb sulfoxide are cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO) researchgate.net. The subsequent oxidation of aldicarb sulfoxide to aldicarb sulfone is also enzymatically mediated.

Comparative Metabolism in Aquatic Organisms:

Significant differences in the rate of aldicarb biotransformation have been observed between different fish species. For example, channel catfish exhibit a lower rate of bioactivation of aldicarb to aldicarb sulfoxide compared to rainbow trout. This difference is attributed to the absence of FMO in channel catfish researchgate.net.

In vitro studies with liver microsomes have quantified these differences in metabolic rates. The rate of aldicarb sulfoxidation is substantially slower in trout liver compared to rat liver. Furthermore, rainbow trout produce aldicarb sulfone and aldicarb oxime as additional biotransformation products, which are not significantly observed in channel catfish liver microsomes under similar conditions.

Below is a data table summarizing the comparative in vitro metabolism of aldicarb in liver microsomes from different species.

SpeciesEnzyme System(s)Primary Metabolite(s)Metabolic Rate (Vmaxapp)Reference
Channel Catfish (Ictalurus punctatus)Cytochrome P450 (CYP)Aldicarb Sulfoxide0.040 ± 0.007 nmol/min/mg researchgate.net
Rainbow Trout (Oncorhynchus mykiss)CYP and FMOAldicarb Sulfoxide, Aldicarb Sulfone, Aldicarb Oxime0.216 nmol/min/mg (for sulfoxidation)
RatCYP and FMOAldicarb Sulfoxide, Aldicarb Sulfone5.41 µmol/min/mg (for sulfoxidation)

In pigs, in vivo and in vitro studies have shown that aldicarb is rapidly oxidized to aldicarb sulfoxide as the major metabolite, with only a minor amount of aldicarb sulfone being produced. These studies confirmed that FMOs are the primary enzymes responsible for sulfoxide production, while CYPs are mainly involved in the formation of the sulfone nih.gov.

The table below presents a summary of aldicarb metabolites identified in different non-human organisms.

OrganismMajor MetabolitesReference
PigsAldicarb Sulfoxide, Aldicarb Sulfone nih.gov
RatsAldicarb Sulfoxide, Oxime Sulfoxide nih.gov
Channel CatfishAldicarb Sulfoxide researchgate.net
Rainbow TroutAldicarb Sulfoxide, Aldicarb Sulfone, Aldicarb Oxime

These comparative analyses highlight the species-specific nature of aldicarb metabolism, which has significant implications for understanding the differential toxicity and environmental fate of this compound and its metabolites across various ecosystems.

Sophisticated Analytical Applications of Aldicarb Sulfoxide 13c3 As an Internal Standard in Quantitative Analysis

Precision Quantification in Complex Environmental Matrices (e.g., Soil, Water, Air, Biota)

The accurate determination of aldicarb (B1662136) and its metabolites in diverse environmental samples is critical for monitoring their fate and transport. The use of Aldicarb Sulfoxide-13C3 as an internal standard is instrumental in achieving the required precision and accuracy in these complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of aldicarb and its degradation products due to its high selectivity and sensitivity. The development of robust LC-MS/MS methods relies heavily on the use of appropriate internal standards to correct for variations in sample preparation and instrument response.

This compound is an ideal internal standard for the quantification of aldicarb sulfoxide (B87167) because it shares a very similar chemical structure and physicochemical properties with the analyte. This structural similarity ensures that it behaves almost identically during sample extraction, cleanup, and chromatographic separation. Furthermore, its distinct mass-to-charge ratio (m/z), due to the incorporation of three 13C atoms, allows for its separate detection by the mass spectrometer.

Method validation is a critical step to ensure the reliability of analytical data. A typical validation process for an LC-MS/MS method for aldicarb and its metabolites using this compound would involve assessing the following parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For instance, in the analysis of aldicarb and its metabolites in soil, LODs have been reported as 1.00, 0.600, and 0.300 µg/L for aldicarb, aldicarb sulfone, and aldicarb sulfoxide, respectively, with an LOQ of 5.00 µg/L for all three compounds. In water analysis, an LOQ of 0.1 µg/L has been demonstrated.

Accuracy and Precision: Accuracy is determined by recovery studies, where samples are spiked with known concentrations of the analytes and the percentage of the spiked amount that is recovered is calculated. Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For example, mean recoveries for aldicarb, aldicarb sulfone, and aldicarb sulfoxide in sandy loam soil at fortification levels of 10.0 µg/kg and 100 µg/kg have been shown to be within the acceptable range of 70-120% with an RSD of ≤20%.

Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high selectivity.

The following table summarizes typical parameters for a validated LC-MS/MS method for aldicarb and its metabolites.

ParameterTypical Value/RangeReference
Linearity (r²)≥ 0.99
LOQ (Water)0.1 µg/L
LOQ (Soil)5.0 µg/kg
Accuracy (Recovery)70-120%
Precision (RSD)≤ 20%

While LC-MS/MS is more common for the direct analysis of aldicarb and its polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile derivatives or for specific applications. The analysis of volatile metabolites in environmental matrices often involves headspace or thermal desorption techniques.

The use of an isotopically labeled internal standard like this compound in GC-MS analysis, particularly after a derivatization step, is crucial. The internal standard would be added prior to any sample preparation steps to account for variability in derivatization efficiency and injection volume. Optimization of a GC-MS method would involve:

Inlet Temperature: Ensuring efficient volatilization of the analytes without thermal degradation.

Oven Temperature Program: Achieving optimal chromatographic separation of the target analytes from matrix interferences.

Carrier Gas Flow Rate: Maintaining an optimal flow for good separation and peak shape.

Mass Spectrometer Parameters: Tuning the ion source and mass analyzer for optimal sensitivity and fragmentation.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, offers significant advantages over traditional quadrupole mass spectrometers. HRMS provides highly accurate mass measurements, which greatly enhances the selectivity of the analysis, especially in complex matrices. This allows for the confident identification of analytes based on their exact mass, reducing the likelihood of false positives.

When this compound is used with HRMS, the high mass accuracy allows for a very narrow mass extraction window for both the analyte and the internal standard. This minimizes the contribution of background noise and interferences, leading to improved signal-to-noise ratios and, consequently, lower limits of detection. The ability of HRMS to perform full-scan acquisitions also enables retrospective analysis of data for other compounds of interest that were not initially targeted.

Application in Quantitative Metabolomics and Biotransformation Profiling of Non-Human Biological Samples

Understanding the metabolic fate of pesticides in non-human organisms is crucial for assessing their environmental impact. Quantitative metabolomics and biotransformation studies aim to identify and quantify the metabolites of a parent compound. The use of isotopically labeled internal standards is essential in these studies to ensure accurate quantification of the metabolites formed.

In a typical non-human biotransformation study, a biological system (e.g., cell cultures, tissue homogenates, or whole organisms) is exposed to aldicarb. At various time points, samples are collected and analyzed for the presence of aldicarb and its metabolites. By adding a known amount of this compound to the samples prior to extraction, the concentration of the formed aldicarb sulfoxide can be accurately determined. This allows for the elucidation of metabolic pathways and the determination of the rates of formation and degradation of the metabolites.

Advanced Calibration Strategies and Mitigation of Matrix Effects for Robust Analytical Performance

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to inaccurate quantification if not properly addressed. The use of an isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

This compound, being chromatographically indistinguishable from the native aldicarb sulfoxide, experiences the same degree of signal suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the matrix effects are effectively canceled out.

In addition to the use of an internal standard, other calibration strategies can be employed to further enhance the robustness of the analytical method:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects experienced by the actual samples.

Standard Addition: The sample is divided into several aliquots, and increasing amounts of a standard solution are added to all but one of the aliquots. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the point where the response is zero.

The combination of using this compound as an internal standard with matrix-matched calibration provides a powerful approach to achieving highly accurate and reliable quantitative results in even the most challenging matrices.

Ecotoxicological Investigations Applying Isotopic Tracing for Exposure Dynamics and Biotransformation in Non Human Organisms

Bioaccumulation and Trophic Transfer Studies within Controlled Terrestrial and Aquatic Ecosystems

Isotopically labeled Aldicarb (B1662136) Sulfoxide-13C3 would be instrumental in precisely quantifying its uptake, accumulation, and transfer through different trophic levels. In controlled laboratory or mesocosm studies, organisms at the base of a food web (e.g., soil microorganisms, algae) would be exposed to a known concentration of the labeled compound. Subsequently, primary and secondary consumers would be introduced to these systems.

By analyzing the tissues of organisms at each trophic level for the ¹³C₃ signature, researchers could develop a clear picture of how the compound moves through the food chain. This would allow for the calculation of key metrics such as the Bioaccumulation Factor (BAF) and Trophic Magnification Factor (TMF).

Hypothetical Data Table: Trophic Transfer of Aldicarb Sulfoxide-13C3 in a Model Aquatic Ecosystem

Trophic LevelOrganismMean ¹³C₃ Concentration (ng/g wet weight)Trophic Magnification Factor (TMF)
Primary ProducerScenedesmus obliquus (Algae)5.2-
Primary ConsumerDaphnia magna (Water Flea)15.83.04
Secondary ConsumerDanio rerio (Zebrafish)32.52.06

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Characterization of Biochemical Fate and Detoxification Mechanisms in Ecologically Relevant Non-Target Species

The use of this compound would enable detailed investigations into how non-target species metabolize and detoxify this compound. By exposing organisms such as terrestrial invertebrates (e.g., earthworms), aquatic vertebrates (e.g., fish), and avian species to the labeled compound, scientists could trace the metabolic pathways.

Analysis of tissues and excreta for ¹³C₃-containing metabolites would reveal the primary routes of detoxification, such as oxidation, hydrolysis, or conjugation. This would provide critical insights into the biochemical resilience of different species to aldicarb sulfoxide (B87167) exposure and help identify the specific enzymes and pathways involved.

Assessment of Sub-Lethal Biochemical Responses Directly Linked to this compound Biotransformation Pathways

A key advantage of using a stable isotope-labeled compound is the ability to directly link biochemical responses to the presence and biotransformation of the contaminant. For instance, researchers could investigate changes in the expression or activity of specific detoxification enzymes (e.g., cytochrome P450 monooxygenases, glutathione (B108866) S-transferases) in response to this compound exposure.

By correlating the levels of the parent compound and its ¹³C₃-labeled metabolites in specific tissues with these biochemical changes, a direct cause-and-effect relationship can be established. This would provide a more nuanced understanding of the sub-lethal effects of the pesticide, moving beyond simple toxicity endpoints.

Hypothetical Data Table: Correlation of this compound and its Metabolites with Enzyme Activity in Earthworms (Eisenia fetida)

Tissue Concentration (ng/g)Glutathione S-Transferase (GST) Activity (nmol/min/mg protein)Cytochrome P450 (CYP) Activity (pmol/min/mg protein)
This compound: 12.445.28.9
¹³C₃-Metabolite A: 8.762.115.3
¹³C₃-Metabolite B: 3.138.511.2

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Broader Research Implications and Future Directions for Aldicarb Sulfoxide 13c3 Studies

Contribution to a Comprehensive Understanding of Carbamate (B1207046) Environmental Persistence and Mobility

The study of Aldicarb (B1662136) Sulfoxide-13C3 is pivotal in developing a complete picture of how carbamate pesticides persist and move through the environment. Aldicarb itself is known to oxidize in soil to form aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone. who.intnih.govwho.int These transformation products are of significant environmental concern as they are also toxic and can be mobile in soil, potentially leading to groundwater contamination. who.intwho.int

By using the 13C labeled version of aldicarb sulfoxide, researchers can unequivocally track its fate in complex environmental matrices. nih.goviaea.org This isotopic labeling allows scientists to distinguish the applied chemical from other naturally occurring carbon compounds, providing precise data on its degradation rates, pathways, and movement through soil and water systems. nih.govsolubilityofthings.com For instance, studies can determine the half-life of aldicarb sulfoxide under various soil and water conditions with high accuracy. epa.govepa.gov This information is critical for understanding its potential for leaching into groundwater, a significant concern as aldicarb and its metabolites have been detected in drinking water wells. who.intwho.int The persistence of these compounds is highly variable, with half-lives ranging from a few days to several months, depending on environmental factors like pH and soil composition. nih.govepa.gov

Table 1: Environmental Fate Characteristics of Aldicarb and its Metabolites

Compound Transformation Process Environmental Compartment Half-life Factors Influencing Degradation
Aldicarb Oxidation Soil ~7 days to >2 months Soil type, microorganisms, temperature, moisture
Aldicarb Sulfoxide Oxidation/Hydrolysis Soil & Water Variable (days to months) pH, temperature, microbial activity

Advancements in Methodological Frameworks for Environmental Contaminant Research through Isotopic Tools

The application of stable isotope analysis, particularly with compounds like Aldicarb Sulfoxide-13C3, represents a significant methodological leap in environmental contaminant research. mdpi.com Isotopic tracers allow for precise tracking of pollutants through different environmental compartments, helping to identify their sources and pathways. solubilityofthings.comiaea.org This approach, often referred to as Compound-Specific Isotope Analysis (CSIA), provides a powerful tool for understanding the chemical and biological transformations that contaminants undergo in the environment. nih.govmdpi.com

The use of 13C-labeled compounds enables researchers to:

Trace metabolic pathways: By following the 13C label, scientists can identify the various degradation products of aldicarb sulfoxide in different organisms and environmental systems. iaea.org

Quantify degradation: Isotopic analysis can provide quantitative data on the extent of degradation, distinguishing it from other processes like dilution or sorption. masstwin.eu

Elucidate reaction mechanisms: Changes in the isotopic ratio of a compound can provide insights into the specific chemical reactions responsible for its breakdown. nih.gov

These advanced techniques offer a level of detail that is often unattainable with conventional analytical methods alone. iaea.org The development of analytical instruments that can couple chromatography with isotope ratio mass spectrometry has been crucial in enabling these types of studies. nih.gov

Integration of Isotopic Data for Refinement of Predictive Ecological Exposure and Risk Assessment Models

Data generated from studies using this compound can be used to refine and validate predictive models for ecological exposure and risk assessment. researchgate.net These models are essential tools for estimating the potential impact of pesticides on ecosystems and human health. The accuracy of these models is highly dependent on the quality of the input data, particularly regarding the persistence and mobility of the chemical. cdnsciencepub.com

Isotopically labeled compound studies provide highly accurate parameters for:

Degradation rates: Precise half-life data under different environmental conditions. regulations.govrsdjournal.org

Mobility factors: Information on how strongly the compound binds to soil particles and its potential to leach.

Uptake by organisms: Tracing the labeled compound into plants and other organisms to understand bioaccumulation potential. iaea.org

By incorporating this high-fidelity data, the predictive power of ecological models can be significantly improved. researchgate.net For example, stable isotope mixing models can use isotopic data to quantify the contributions of different pollution sources to a specific environmental compartment. epa.govnih.gov This leads to more realistic exposure scenarios and, consequently, more reliable risk assessments.

Identification of Critical Knowledge Gaps and Emerging Research Questions in Environmental Chemistry and Ecotoxicology

While the use of isotopic tracers like this compound has answered many questions, it has also highlighted areas where further research is needed. cmu.edu The complexity of environmental systems means that there are always new questions to be addressed.

Table 2: Identified Knowledge Gaps and Future Research Directions

Research Area Identified Knowledge Gaps Future Research Questions
Environmental Fate The influence of complex microbial communities on the degradation of aldicarb metabolites. How do specific microbial consortia in different soil types affect the transformation rates and pathways of aldicarb sulfoxide?
Ecotoxicology The sublethal effects of chronic, low-level exposure to aldicarb sulfoxide on non-target organisms. nih.govresearchgate.net What are the long-term impacts on the reproductive success and behavior of key indicator species exposed to environmentally relevant concentrations?
Modeling The challenge of scaling up laboratory findings to accurately predict behavior in heterogeneous, field-scale environments. How can we better integrate spatial and temporal variability into predictive models to improve their accuracy for real-world scenarios?

| Analytical Methods | The need for more accessible and cost-effective methods for routine isotopic analysis in monitoring programs. adesisinc.com | Can new analytical techniques be developed to simplify the use of stable isotopes for widespread environmental monitoring? |

Future research will likely focus on a multi-faceted approach, combining laboratory studies with field-scale investigations and advanced computational modeling. The continued use of isotopically labeled compounds will be essential in addressing these complex environmental challenges and ensuring the safe and sustainable use of agricultural chemicals. iaea.orgadesisinc.com

Q & A

Q. How can researchers reliably detect and quantify Aldicarb Sulfoxide-13C3^{13}\text{C}_313C3​ in environmental samples?

Q. What are the key steps in synthesizing and purifying this compound^{13}\text{C}_313C3​ for isotopic tracing studies?

  • Methodological Answer : Optimize oxidation of Aldicarb-13C3^{13}\text{C}_3 using hydrogen peroxide under controlled pH (6.5–7.0) to minimize over-oxidation to Aldicarb Sulfone . Purify via solid-phase extraction (SPE) with C18 cartridges, followed by nuclear magnetic resonance (NMR) to confirm isotopic enrichment at the sulfoxide moiety. Use 13C^{13}\text{C}-NMR shifts (δ 120–125 ppm) to verify labeling efficiency .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound^{13}\text{C}_313C3​ in soil microbiota?

  • Methodological Answer : Conduct stable isotope probing (SIP) with 13C^{13}\text{C}-enriched samples to track microbial assimilation. Use metagenomic sequencing to identify taxa responsible for degradation. Include abiotic controls (e.g., autoclaved soil) to distinguish biotic vs. abiotic breakdown. Monitor metabolites (e.g., Aldicarb Sulfone-13C3^{13}\text{C}_3) via LC-MS/MS and compare degradation rates under varying redox conditions .

Q. What experimental strategies can resolve conflicting data on the toxicity mechanisms of this compound^{13}\text{C}_313C3​ in different model organisms?

Q. How can isotopic labeling (e.g., 13C3^{13}\text{C}_313C3​) improve the accuracy of environmental fate studies for Aldicarb Sulfoxide?

  • Methodological Answer : Use 13C3^{13}\text{C}_3-labeled analogs in tracer studies to distinguish parent compounds from degradation products in complex matrices. Apply high-resolution mass spectrometry (HRMS) to track 13C^{13}\text{C}-isotopic patterns and avoid false positives from co-eluting isomers. For field studies, combine with compound-specific isotope analysis (CSIA) to quantify fractionation during biodegradation .

Methodological Best Practices

  • Literature Review : Prioritize primary sources indexed in SciFinder or Web of Science to avoid unreliable databases (e.g., ) .
  • Data Validation : Replicate key findings using orthogonal methods (e.g., HPTLC + LC-MS) and include negative controls in toxicity assays .
  • Ethical Reporting : Disclose isotopic purity (>98%) and analytical margins of error (e.g., ±5% for 13C^{13}\text{C} enrichment) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.